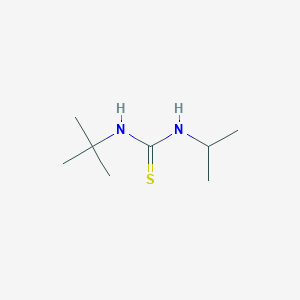

N-T-Butyl-N'-Isopropylthiourea

Descripción general

Descripción

N-T-Butyl-N’-Isopropylthiourea, also referred to as thiourea, is a chemical compound with the molecular formula C8H18N2S . It is a pure white crystal .

Synthesis Analysis

N-T-Butyl-N’-Isopropylthiourea is synthesized by reacting tert-butyl isothiocyanate with isopropylamine .Molecular Structure Analysis

The molecular structure of N-T-Butyl-N’-Isopropylthiourea contains a total of 28 bonds. There are 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis

N-T-Butyl-N’-Isopropylthiourea has a predicted density of 0.949±0.06 g/cm3, a melting point of 150-152℃, and a predicted boiling point of 215.3±23.0 °C . It is insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .Aplicaciones Científicas De Investigación

Chemical Properties

“N-T-Butyl-N’-Isopropylthiourea” is a pure white crystal with a melting point of 148.5~149.5℃ . It is insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .

Safety Precautions

When handling this compound, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be worn, including chemical impermeable gloves .

Manufacturing and Distribution

This compound is manufactured and distributed for research use only or for the production of various antibodies . It’s important to note that it’s not for use in diagnostic procedures .

Intermediate for Insecticide

“N-T-Butyl-N’-Isopropylthiourea” is known to be an intermediate of the insecticide thiazide . This suggests that it plays a crucial role in the production of this particular insecticide.

Synthesis Process

The synthesis of “N-T-Butyl-N’-Isopropylthiourea” involves reacting tert-butyl isothiocyanate with isopropylamine . This reaction likely forms the basis for its production in a laboratory or industrial setting.

Mecanismo De Acción

Target of Action

N-T-Butyl-N’-Isopropylthiourea is primarily used as an intermediate in the production of the insecticide buprofezin . Therefore, its primary targets are the pests that are affected by this insecticide.

Biochemical Pathways

It plays a crucial role in the synthesis of buprofezin, which affects the molting process of insects .

Pharmacokinetics

It is known that the compound is a pure white crystal, insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .

Result of Action

As an intermediate in the production of buprofezin, N-T-Butyl-N’-Isopropylthiourea contributes to the insecticidal action of the final product. Buprofezin is known to inhibit the molting process of insects, leading to their death .

Action Environment

The action of N-T-Butyl-N’-Isopropylthiourea can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, safety data sheets suggest that it should be handled carefully to avoid direct contact with skin and inhalation of its dust or vapor .

Propiedades

IUPAC Name |

1-tert-butyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGKJJRHXYLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508878 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-T-Butyl-N'-Isopropylthiourea | |

CAS RN |

52599-24-3 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)